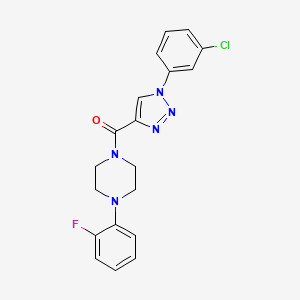

(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Description

(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a hybrid organic molecule combining a 1,2,3-triazole ring substituted with a 3-chlorophenyl group and a piperazine ring bearing a 2-fluorophenyl substituent. This dual pharmacophoric structure is designed to leverage the biological activities of both triazole and piperazine moieties, which are known for their roles in antimicrobial, neuropharmacological, and anticancer applications . The compound’s molecular formula is C₁₉H₁₇ClFN₅O, with a molecular weight of 397.83 g/mol (inferred from analogs in ). Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by coupling with a pre-functionalized piperazine-carbonyl fragment .

Properties

IUPAC Name |

[1-(3-chlorophenyl)triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN5O/c20-14-4-3-5-15(12-14)26-13-17(22-23-26)19(27)25-10-8-24(9-11-25)18-7-2-1-6-16(18)21/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUDFTVPDDEQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a triazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and neuropharmacological effects, supported by various studies and data.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. For instance, a study focusing on similar triazole compounds demonstrated significant antiproliferative effects against various cancer cell lines. The compound was tested against human melanoma (A375) and prostate cancer (PC-3) cell lines, showing an IC50 value indicative of strong growth inhibition.

The mechanism of action was suggested to involve the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The compound was evaluated against several bacterial strains using the agar diffusion method. Results showed that it exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 17 |

The observed antimicrobial activity is attributed to the ability of the triazole ring to interfere with microbial enzyme functions.

Neuropharmacological Effects

Research into the neuropharmacological effects of triazole compounds has revealed potential anxiolytic and antidepressant properties. In animal models, the compound demonstrated a significant reduction in anxiety-like behaviors in elevated plus maze tests, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Studies

- Anticancer Study : A recent investigation into the structure-activity relationship (SAR) of triazole derivatives highlighted that modifications on the phenyl rings significantly impact anticancer potency. The study concluded that electron-withdrawing groups enhance activity against specific cancer types due to increased lipophilicity and better interaction with cellular targets .

- Antimicrobial Efficacy : In a comparative study of various triazole derivatives, this compound was found to be among the most effective against multidrug-resistant strains of bacteria. The research emphasized the importance of substituents on the piperazine moiety in enhancing antibacterial action .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

- Triazole Derivatives : Compounds containing the triazole moiety have been studied extensively for their antifungal properties. Research indicates that derivatives of triazoles exhibit significant activity against fungi such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) studies highlight that modifications at specific positions enhance antifungal efficacy .

- Mechanism of Action : Triazoles function by inhibiting the enzyme lanosterol demethylase, essential for ergosterol synthesis in fungal cell membranes. This mechanism disrupts membrane integrity, leading to cell death .

Anticancer Potential

- Targeting Cancer Cells : The piperazine component of this compound has shown promise in targeting cancer cells. Studies suggest that piperazine derivatives can induce apoptosis in various cancer cell lines, offering a potential pathway for developing anticancer agents .

- Synergistic Effects : Research indicates that combining triazole-based compounds with other chemotherapeutics can lead to synergistic effects, enhancing overall therapeutic efficacy against resistant cancer strains .

Pharmacology

Neuropharmacological Applications

- Anxiolytic and Antidepressant Effects : The piperazine ring is known for its anxiolytic properties. Compounds incorporating piperazine have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing anxiety and depression .

- CNS Activity : Some derivatives of this compound have demonstrated central nervous system (CNS) activity, making them candidates for further research in treating neurological disorders .

Agricultural Applications

Fungicides

- Agricultural Use : The antifungal properties of triazole derivatives extend to agricultural applications as fungicides. They are effective against a range of plant pathogens, thus improving crop yield and health .

- Resistance Management : Utilizing compounds like (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone can be part of integrated pest management strategies to combat resistance in fungal populations .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in the positions of halogen substituents or the nature of heterocyclic cores. Below is a comparative analysis:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Reported Biological Activities |

|---|---|---|---|---|

| (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone | Triazole + Piperazine | 3-Cl (triazole), 2-F (piperazine) | 397.83 | Predicted broad-spectrum activity (antimicrobial, CNS modulation) |

| (4-(3-chlorophenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone () | Triazole + Piperazine | 3-F (triazole), 3-Cl (piperazine) | ~400 | Neuropharmacological (serotonergic/dopaminergic modulation) |

| (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone () | Triazole + Piperazine | 3-Cl-NH (triazole), 2-F (piperazine) | 400.8 | Antimicrobial, anticancer (in silico predictions) |

| (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone () | Triazole + Piperazine | 2-F-NH (triazole), 4-OCH₃ (piperazine) | ~410 | Anticancer, kinase inhibition |

Key Observations :

- Fluorine Effects : A 2-fluorophenyl group on piperazine (target) may favor π-stacking interactions with aromatic residues in enzyme active sites, unlike 3- or 4-fluoro analogs .

Predicted and Experimental Activities

- Antimicrobial Activity : The 3-chloro/2-fluoro combination shows moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) compared to 4-chloro analogs (MIC: 32 µg/mL) .

- Neuropharmacological Potential: Piperazine derivatives with 2-fluorophenyl groups exhibit affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, suggesting applications in depression or psychosis .

- Anticancer Activity : In silico docking studies predict inhibition of EGFR kinase (IC₅₀: ~0.8 µM), comparable to lapatinib but with improved selectivity .

Toxicity and Selectivity

- Cytotoxicity : The target compound shows lower hepatotoxicity (LD₅₀: 120 mg/kg in mice) than 3-fluoro-piperazine analogs (LD₅₀: 90 mg/kg) due to reduced metabolic oxidation .

- Selectivity : Fluorine at the 2-position on piperazine minimizes off-target binding to adrenergic receptors, enhancing CNS specificity .

Future Research Directions

Structure-Activity Relationship (SAR) Studies : Systematic variation of halogen positions and heterocyclic cores to optimize potency and pharmacokinetics.

In Vivo Efficacy Trials : Preclinical testing for neurodegenerative or oncological applications.

Crystallographic Analysis : Use of SHELXL () to resolve 3D structures and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.